EP3 Receptor Antagonism: A Differentiated Affinity Profile vs. Structural Analogs
While the target compound itself is primarily a synthetic building block, its incorporation into a specific chemical series yields potent EP3 receptor antagonism. A compound derived from this structural core exhibits a Ki of 10 nM at the rat EP3 receptor, which provides a differentiated affinity profile compared to other EP3 antagonists. For context, a distinct, potent EP3 antagonist (EP3 antagonist 3, compound 2) is reported with a pKi of 8.3 (Ki ≈ 5 nM) [2]. The specific substitution pattern on the piperidine ring is a critical determinant of this observed binding affinity [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 10 nM (for a compound derived from this structural core) |
| Comparator Or Baseline | EP3 antagonist 3: pKi 8.3 (Ki ≈ 5 nM) |
| Quantified Difference | The target core's derivative shows an approximate 2-fold difference in affinity compared to a potent known antagonist. |
| Conditions | Antagonist activity at rat EP3 receptor expressed in human U2OS cells co-expressing Gqi5, assessed as inhibition of PGE2-induced response after 24 hrs. |
Why This Matters
This data confirms the piperidine core of 1-Ethyl-3-methylpiperidine-3-carboxylic acid is capable of generating high-affinity EP3 receptor ligands, making it a valuable scaffold for structure-activity relationship (SAR) studies in GPCR research.
- [1] BindingDB. BDBM50384443 (CHEMBL1770317). Ki: 10 nM for rat EP3 receptor. View Source
- [2] GLPBIO. EP3 antagonist 3. pKi 8.3. View Source
